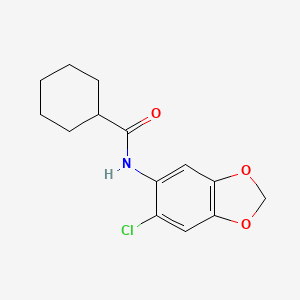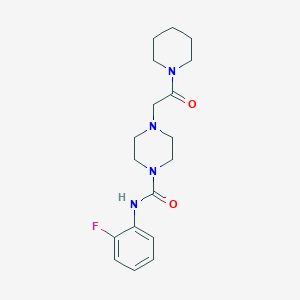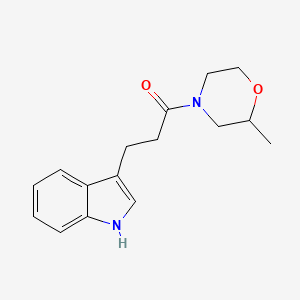
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one, also known as GR24, is a synthetic compound that belongs to the family of strigolactones. Strigolactones are plant hormones that play a crucial role in regulating plant growth and development. GR24 has been extensively studied for its potential applications in plant research and agriculture.
Mécanisme D'action
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one acts as a signaling molecule that binds to specific receptors in plants, triggering a cascade of biochemical reactions that regulate plant growth and development. The exact mechanism of action of 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one is not fully understood, but it is believed to involve the modulation of auxin transport and the regulation of gene expression.
Biochemical and Physiological Effects:
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has been shown to have a wide range of biochemical and physiological effects on plants, including the promotion of root growth, the inhibition of shoot branching, and the induction of seed germination. It has also been shown to play a role in the regulation of plant-microbe interactions, including the recruitment of beneficial soil microbes and the suppression of plant pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one in lab experiments is its ability to mimic the effects of natural strigolactones, allowing researchers to study the role of these hormones in plant growth and development. However, one limitation of using 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one is that it may not fully replicate the effects of natural strigolactones, as it is a synthetic compound that may have different properties than its natural counterparts.
Orientations Futures
There are several potential future directions for research on 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one and strigolactones. One area of interest is the development of new synthetic strigolactones with improved properties for plant research and agriculture. Another area of interest is the use of strigolactones as biocontrol agents for plant pathogens and pests. Additionally, there is growing interest in the potential role of strigolactones in human health, particularly in the areas of cancer research and bone regeneration.
Méthodes De Synthèse
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one can be synthesized through several methods, including the Pictet-Spengler reaction and the condensation of indole and morpholine derivatives. One of the most commonly used methods for synthesizing 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one involves the condensation of 3-indoleacetaldehyde and 2-methyl-4-morpholinone.
Applications De Recherche Scientifique
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has been widely used in plant research to study the effects of strigolactones on plant growth and development. Strigolactones are known to regulate various aspects of plant physiology, including root development, shoot branching, and seed germination. 3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has been shown to promote the germination of parasitic plant seeds, making it a useful tool for studying the interactions between parasitic plants and their hosts.
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-11-18(8-9-20-12)16(19)7-6-13-10-17-15-5-3-2-4-14(13)15/h2-5,10,12,17H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFXCYRHCJITEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-1-(2-methylmorpholin-4-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


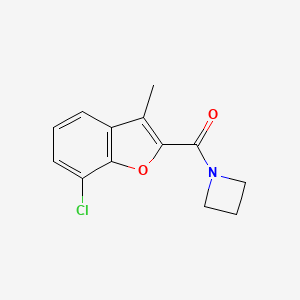
![N-tert-butyl-2-[[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]acetamide](/img/structure/B7462044.png)
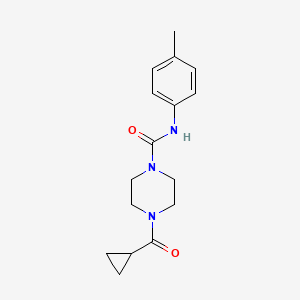
![1-[5-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7462054.png)
![4-(2-morpholin-4-ylacetyl)spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7462055.png)
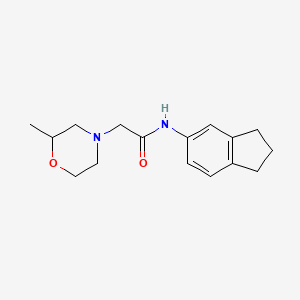
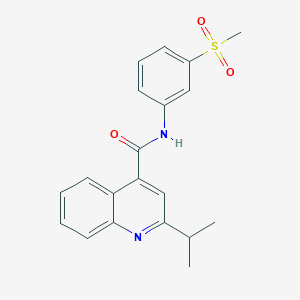
![7-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B7462083.png)
![5-Cyclopropyl-5-methyl-3-[[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]methyl]imidazolidine-2,4-dione](/img/structure/B7462085.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7462088.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone](/img/structure/B7462091.png)
